2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexenone core substituted with a methylamino group and a 3,4-diethoxyphenylacetyl moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 3,4-diethoxybenzaldehyde with a suitable cyclohexenone derivative under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with temperature, solvent, and catalyst choices playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Its interactions with biological molecules are of interest, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares a similar phenethylamine core but differs in its substitution pattern and overall structure.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Another related compound with a similar phenylacetyl moiety but different functional groups.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a diverse set of molecular targets compared to its similar compounds.
Properties
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-methyliminocyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-23-17-10-9-13(12-18(17)24-5-2)11-16(22)19-14(20-3)7-6-8-15(19)21/h9-10,12,22H,4-8,11H2,1-3H3/b19-16-,20-14? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMALMAZMSIKBI-PHIZWELMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC)CCCC2=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC)CCCC2=O)/O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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